
Butyl(methyl)phenylsulfanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(methyl)phenylsulfanium is an organic compound that belongs to the class of sulfonium ions These compounds are characterized by a sulfur atom bonded to three organic groups In the case of this compound, the sulfur atom is bonded to a butyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl(methyl)phenylsulfanium can be synthesized through several methods. One common approach involves the reaction of a phenylsulfonium salt with butyl and methyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the halide ions are replaced by the butyl and methyl groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The choice of solvents, catalysts, and reaction conditions can vary depending on the desired yield and purity of the final product. Common solvents include alcohols and ethers, while catalysts such as sodium or potassium hydroxide are frequently used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Butyl(methyl)phenylsulfanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to its corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the organic groups attached to the sulfur atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted sulfonium ions depending on the nucleophile used.
Scientific Research Applications
Butyl(methyl)phenylsulfanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium salts and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its role as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which butyl(methyl)phenylsulfanium exerts its effects involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfur atom can interact with nucleophilic sites on biomolecules, leading to the inhibition of enzymes and disruption of cellular processes. This interaction can result in antimicrobial and anticancer effects, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Butyl(methyl)phenylsulfanium can be compared with other sulfonium ions, such as dimethylphenylsulfonium and trimethylsulfonium. While all these compounds share a common sulfonium ion structure, their chemical properties and reactivity can vary significantly. This compound is unique due to the presence of both butyl and phenyl groups, which can influence its solubility, reactivity, and biological activity.
List of Similar Compounds
- Dimethylphenylsulfonium
- Trimethylsulfonium
- Ethyl(methyl)phenylsulfonium
Properties
CAS No. |
62312-66-7 |
|---|---|
Molecular Formula |
C11H17S+ |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
butyl-methyl-phenylsulfanium |
InChI |
InChI=1S/C11H17S/c1-3-4-10-12(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3/q+1 |
InChI Key |
OLGSDLZDEVVMDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[S+](C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


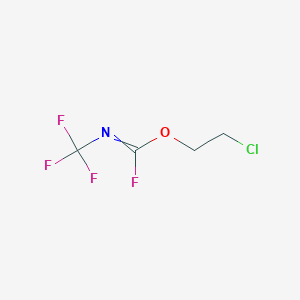

![S-[2-({2-[(2-Cyanoethyl)amino]ethyl}amino)ethyl] dihydrogen phosphorothioate](/img/structure/B14548582.png)
![2-Ethylhexyl [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B14548591.png)

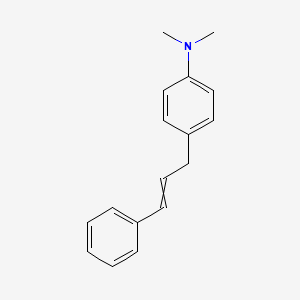

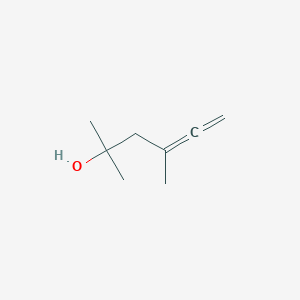
![2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14548615.png)
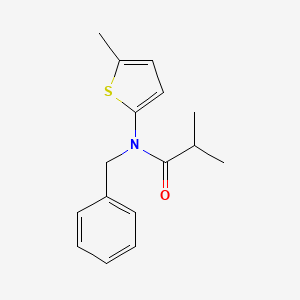

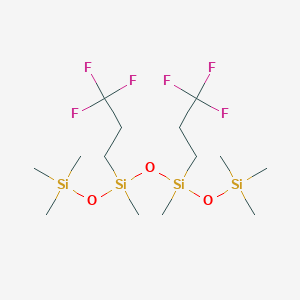
![2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14548632.png)
![N,N,3-Trimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14548638.png)
